molecular formula C10H12BrNO2 B1293180 tert-Butyl 6-bromonicotinate CAS No. 941294-58-2

tert-Butyl 6-bromonicotinate

Cat. No.: B1293180
CAS No.: 941294-58-2
M. Wt: 258.11 g/mol
InChI Key: RTRMFSKLFAYIDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

6BrC5H4N(CO2H)+(CH3)3COH6BrC5H4N(CO2C(CH3)3)+H2O6-BrC₅H₄N(CO₂H) + (CH₃)₃COH \rightarrow 6-BrC₅H₄N(CO₂C(CH₃)₃) + H₂O 6−BrC5​H4​N(CO2​H)+(CH3​)3​COH→6−BrC5​H4​N(CO2​C(CH3​)3​)+H2​O

The reaction mixture is typically refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromonicotinate is primarily related to its ability to undergo substitution reactions at the bromine position and hydrolysis of the ester group. The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions.

Biological Activity

tert-Butyl 6-bromonicotinate (C₁₀H₁₂BrNO₂) is an organic compound known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological interactions, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction forms an ester linkage between the carboxylic acid group of 6-bromonicotinic acid and the tert-butyl group. The general reaction can be summarized as follows:

6 bromonicotinic acid+tert butyl alcoholH2SO4tert Butyl 6 bromonicotinate+H2O\text{6 bromonicotinic acid}+\text{tert butyl alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{tert Butyl 6 bromonicotinate}+\text{H}_2\text{O}

Enzyme Inhibition

Preliminary studies highlight that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence pharmacokinetics and drug-drug interactions. The inhibition of these enzymes could potentially lead to altered metabolism of co-administered drugs, which is significant for therapeutic efficacy and safety.

Interaction Studies

Research indicates that this compound interacts with various biological targets, affecting their activity. Its binding affinity with cytochrome P450 enzymes has been a focal point in understanding its pharmacological implications. Such interactions are critical for elucidating how this compound might modulate metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

Compound NameSimilarity IndexNotable Features
Tert-Butyl 5-bromonicotinate0.92Bromine at the 5-position; similar reactivity
Tert-Butyl 5-bromo-2-methylnicotinate0.86Contains a methyl group; potential variations
Tert-Butyl 5-bromo-6-fluoronicotinate0.83Fluorine substitution may alter reactivity
Tert-Butyl 4-bromonicotinate0.80Different position of bromine affects properties

These compounds exhibit unique characteristics due to variations in their substituents and positions of functional groups, influencing their chemical reactivity and biological activity.

Case Studies

  • Cytochrome P450 Inhibition : A study investigating the inhibition profiles of various brominated nicotinates found that this compound significantly inhibited CYP1A2 and CYP2C19 activities, suggesting its potential use in drug metabolism studies .
  • Pharmacological Implications : Further research demonstrated that the interaction of this compound with cytochrome P450 enzymes could lead to altered drug metabolism profiles for commonly prescribed medications, emphasizing its relevance in clinical pharmacology .

Safety and Toxicology

While this compound shows promising biological activity, it is essential to note that it can cause skin and eye irritation upon contact. Proper handling precautions should be taken when working with this compound in laboratory settings.

Properties

IUPAC Name

tert-butyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRMFSKLFAYIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650016
Record name tert-Butyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-58-2
Record name 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butyl) 6-bromonicotinate
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Synthesis routes and methods

Procedure details

To a round bottom flask containing 2-bromo-5-pyridinecarboxylic acid (10.0 g, 49 mmol) in DCM (500 mL) was added oxalyl bromide (7.4 mL) and 5 drops of DMF. After some gas evolution, the reaction mixture was stirred at reflux ca 6 h, then cooled to rt and heptane 100 mL was added, followed by concentration of the mixture. The mixture was then suspended in THF 400 mL, cooled to 0° C. t-BuOK (5.8 g, 52 mmol) was then added and the r×n allowed to warm to rt and stirred for 2 h. The mixture poured into EtOAc, washed with 1 N NaOH, water, brine, dried MgSO4 filtered and concentrated. The residue was purified by silica gel chromatography Biotage 40S Heptane EtOAc 0-80% 3 L to afford the title compound 4.2 g (36%) of as a white solid. 1H NMR (400 MHz, DMSO-d6) □ ppm 8.78-8.86 (1H, m), 8.14 (1H, dd, J=8.4, 2.4 Hz), 7.81 (1H d, J=8.4 Hz), 1.56 (9H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5.8 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
36%

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